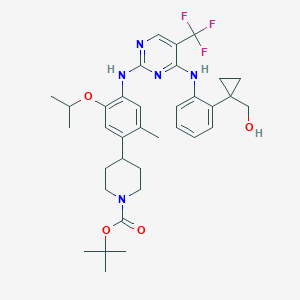

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Description

This compound is a structurally complex small molecule featuring a pyrimidine core substituted with a trifluoromethyl group, a cyclopropyl-hydroxymethyl-aniline moiety, and a piperidine ring protected by a tert-butyl carbamate group. Its design incorporates elements common to kinase inhibitors, such as the pyrimidine scaffold, which is known to interact with ATP-binding pockets in kinases . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl-hydroxymethyl substituent may contribute to conformational rigidity and target specificity . The piperidine-1-carboxylate moiety is a frequent structural motif in bioactive molecules, often improving solubility and pharmacokinetic properties .

Properties

Molecular Formula |

C35H44F3N5O4 |

|---|---|

Molecular Weight |

655.7 g/mol |

IUPAC Name |

tert-butyl 4-[4-[[4-[2-[1-(hydroxymethyl)cyclopropyl]anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C35H44F3N5O4/c1-21(2)46-29-18-24(23-11-15-43(16-12-23)32(45)47-33(4,5)6)22(3)17-28(29)41-31-39-19-26(35(36,37)38)30(42-31)40-27-10-8-7-9-25(27)34(20-44)13-14-34/h7-10,17-19,21,23,44H,11-16,20H2,1-6H3,(H2,39,40,41,42) |

InChI Key |

WXYGEADDODSQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves several steps. The synthetic route typically includes the following stages:

Formation of the cyclopropyl ring: This step involves the cyclopropanation of a suitable precursor.

Introduction of the phenylamino group: This is achieved through a nucleophilic substitution reaction.

Formation of the pyrimidin-2-ylamino group: This involves the reaction of a pyrimidine derivative with an appropriate amine.

Attachment of the isopropoxy and methylphenyl groups: These groups are introduced through alkylation reactions.

Formation of the piperidine ring: This is achieved through a cyclization reaction.

Introduction of the tert-butyl carboxylate group: This final step involves the esterification of the piperidine derivative with tert-butyl chloroformate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs.

Chemical Reactions Analysis

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Targeted Protein Degradation

One of the most promising applications of this compound lies in its utility as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins implicated in various diseases, including cancer. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation of the degrader, thereby optimizing drug-like properties and improving efficacy in targeting disease-related proteins .

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate exhibit significant anticancer properties. These compounds can inhibit specific signaling pathways involved in tumor growth and proliferation, making them potential candidates for cancer therapy .

Drug Design and Development

The structural complexity and functional groups present in this compound allow for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. Researchers are exploring various derivatives to optimize these properties while maintaining therapeutic efficacy .

Nanocarrier Systems

The compound's unique chemical structure makes it suitable for incorporation into nanocarrier systems used for drug delivery. These systems can improve the stability and controlled release of therapeutic agents, enhancing their effectiveness while minimizing side effects .

Biosensors Development

Recent advancements have shown that compounds like this compound can be utilized in biosensor technologies. These biosensors can detect specific biomolecules or pathogens, providing a rapid diagnostic tool in clinical settings .

Case Study: PROTAC Development

In a study published by Sigma-Aldrich, researchers demonstrated the effectiveness of using tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate as a linker in PROTACs aimed at degrading oncogenic proteins. The study highlighted how structural modifications led to improved binding affinities and enhanced degradation rates of target proteins in cancer cell lines .

Case Study: Nanocarrier Efficacy

A recent investigation into the use of this compound as part of a nanocarrier system showed that it significantly improved the delivery efficiency of chemotherapeutic agents to tumor sites. The study concluded that such systems could potentially lead to reduced systemic toxicity while maximizing therapeutic outcomes .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules in the following categories:

Pyrimidine-Based Kinase Inhibitors

- Compound 12t (from ): A pyrimidine derivative with a 4-methylthiazole substituent and a diazepane group. Unlike the target compound, 12t lacks the trifluoromethyl group and cyclopropyl ring but shares the pyrimidine core. Biological assays indicate that 12t exhibits potent CDK9 inhibition (IC₅₀ = 12 nM), suggesting that the target compound’s trifluoromethyl group may enhance binding affinity or selectivity .

- Compound 19 (from ): Features a pyrimidine-imidazole hybrid with a fluorophenyl group. While it shares the tert-butyl piperidine-1-carboxylate motif, its imidazole ring replaces the cyclopropyl-aniline moiety.

Piperidine-Carboxylate Derivatives

- Compound 15 (from ): A tert-butyl-protected thiazole-piperidine-carboxylate.

- Compound 111 (from ): A piperidine-thiophene derivative with a pyridyl substituent. Its lower molecular weight (MW = 432.5 g/mol vs. target compound’s estimated MW > 600 g/mol) highlights the target’s increased complexity, which may correlate with improved target specificity .

Trifluoromethyl-Containing Analogues

- Compound 15 (from ): A trifluoromethyl-substituted thiazole. The trifluoromethyl group in both compounds likely enhances metabolic stability, but its placement on a pyrimidine (target) versus a thiazole (Compound 15) may influence electronic properties and binding kinetics .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Role of Trifluoromethyl Groups: The target compound’s trifluoromethyl group on the pyrimidine ring may confer greater metabolic stability compared to non-fluorinated analogues like 12t .

- Piperidine-1-Carboxylate Utility : This group improves solubility in all compared compounds, but its tert-butyl protection in the target compound may delay hydrolysis compared to unprotected piperidines (e.g., Compound II in ) .

Computational Similarity Assessment

Using Tanimoto and Dice similarity indices (), the target compound exhibits moderate similarity (Tanimoto = 0.65–0.70) to pyrimidine-based kinase inhibitors like 12t and 17. Key differences arise from the cyclopropyl and trifluoromethyl groups, which reduce similarity scores but enhance predicted bioactivity .

Biological Activity

Tert-butyl 4-(4-(4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (CAS No. 2061979-94-8) is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity, particularly in the realm of medicinal chemistry and pharmacology.

- Molecular Formula : C35H44F3N5O4

- Molecular Weight : 655.75 g/mol

- Structure : The compound features multiple functional groups, including a piperidine ring, trifluoromethyl pyrimidine, and a cyclopropyl moiety, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Key areas of interest include:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These kinases are involved in cancer cell proliferation and survival, making them critical targets in oncology.

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit antitumor properties, potentially through the inhibition of pathways critical for tumor growth and metastasis.

- Selectivity and Efficacy : The selectivity of the compound for specific kinases over others is crucial for minimizing side effects and enhancing therapeutic efficacy. Research has demonstrated that it binds preferentially to inactive conformations of target kinases, which is a desirable trait for many cancer therapies.

Case Studies

-

In Vitro Studies :

- A study evaluated the inhibitory effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity against cells expressing mutant forms of PDGFRA, with IC50 values in the low nanomolar range, suggesting high potency .

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors .

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis confirmed decreased cell proliferation and increased apoptosis within tumor tissues .

- Pharmacokinetic studies indicated favorable absorption and distribution characteristics, supporting its potential for further development as an oral therapeutic agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.